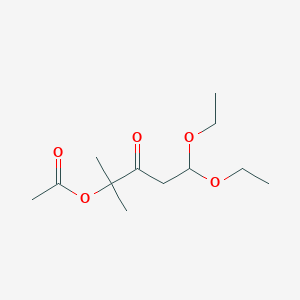
(5,5-diethoxy-2-methyl-3-oxopentan-2-yl) acetate
Description
(5,5-diethoxy-2-methyl-3-oxopentan-2-yl) acetate is an organic compound with the molecular formula C12H22O5. It is a derivative of acetic acid and is characterized by the presence of diethoxy and dimethyl groups attached to the oxobutyl ester moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Propriétés
Formule moléculaire |
C12H22O5 |
|---|---|
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
(5,5-diethoxy-2-methyl-3-oxopentan-2-yl) acetate |
InChI |
InChI=1S/C12H22O5/c1-6-15-11(16-7-2)8-10(14)12(4,5)17-9(3)13/h11H,6-8H2,1-5H3 |
Clé InChI |
FJLNSJDWBNDVER-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CC(=O)C(C)(C)OC(=O)C)OCC |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 4,4-diethoxy-1,1-dimethyl-2-oxobutyl ester typically involves the esterification of acetic acid with the corresponding alcohol under acidic conditions. One common method is the reaction of acetic acid with 4,4-diethoxy-1,1-dimethyl-2-oxobutanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of acetic acid 4,4-diethoxy-1,1-dimethyl-2-oxobutyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5,5-diethoxy-2-methyl-3-oxopentan-2-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
(5,5-diethoxy-2-methyl-3-oxopentan-2-yl) acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of acetic acid 4,4-diethoxy-1,1-dimethyl-2-oxobutyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical processes. The compound’s reactivity and functional groups enable it to interact with enzymes and other proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid dimethoxy methyl ester: Similar in structure but with methoxy groups instead of diethoxy groups.
Acetic acid 4,4-diphenyl-1,5-cyclohexadienyl ester: Contains a cyclohexadienyl ester moiety.
Acetic acid 4,4-diethoxy-1,1-dimethyl-2-oxo-butyl ester: A closely related compound with slight variations in the ester group.
Uniqueness
(5,5-diethoxy-2-methyl-3-oxopentan-2-yl) acetate is unique due to its specific combination of diethoxy and dimethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


